molecular formula C20H30O3 B1164255 16-Oxocleroda-3,13E-dien-15-oic acid CAS No. 117620-72-1

16-Oxocleroda-3,13E-dien-15-oic acid

Cat. No. B1164255
CAS RN: 117620-72-1
M. Wt: 318.4 g/mol
InChI Key:
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Description

16-Oxocleroda-3,13E-dien-15-oic acid is a natural compound that belongs to the Diterpenoids chemical family . It is extracted from the stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula . It has been found to exhibit antiplasmodial activity .


Molecular Structure Analysis

The molecular formula of 16-Oxocleroda-3,13E-dien-15-oic acid is C20H30O3 . The molecular weight is 318.45 g/mol . The chemical name is (E)-5- [ (1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid . Unfortunately, the 3D structure could not be loaded from the database .


Physical And Chemical Properties Analysis

16-Oxocleroda-3,13E-dien-15-oic acid appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

  • Antifungal Activity : Kumar et al. (2016) found that biotransformation of 16-oxocleroda-3,13(14)E-dien-15-oic acid by Rhizopus stolonifer enhances its antifungal properties. The biotransformed compound showed increased efficacy against several fungal pathogens compared to the natural parent compound (Kumar, Saha, & Saha, 2016).

  • Cytotoxic Properties : Studies have indicated the cytotoxic potential of 16-Oxocleroda-3,13E-dien-15-oic acid in various cancer cell lines. For example, Lee et al. (2009) found that it exhibited cytotoxicity against A549 and MCF-7 cancer cells (Lee et al., 2009).

  • Anti-inflammatory Activity : Wu et al. (2014) reported the anti-inflammatory potential of 16-oxocleroda-3,13-dien-15-oic acid. It showed significant inhibitory effects on NO production in LPS-stimulated RAW 264.7 macrophages (Wu et al., 2014).

  • Antimicrobial Properties : Sashidhara et al. (2009) explored the antimicrobial activity of 16-oxocleroda-3,13(14)E-dien-15-oic acid. It showed potent antimicrobial effects against a range of bacteria and fungi (Sashidhara, Singh, & Shukla, 2009).

  • Potential as a COX and 5-LOX Inhibitor : Nguyen et al. (2020) identified 16-oxocleroda-3,13(14)E-dien-15-oic acid as a potential inhibitor of COX-1, COX-2, and 5-LOX, suggesting its use in developing new anti-inflammatory drugs (Nguyen et al., 2020).

properties

IUPAC Name

(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZARHTWSOXFLP-HEZUFYQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C=O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Oxocleroda-3,13E-dien-15-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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